Tetrakis(2-methoxyethoxy)silane

描述

属性

IUPAC Name |

tetrakis(2-methoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O8Si/c1-13-5-9-17-21(18-10-6-14-2,19-11-7-15-3)20-12-8-16-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECNWXDEZOMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862855 | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Tetra(methoxyethoxy)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2157-45-1 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-methoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(2-methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetra 2 Methoxyethoxy Silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tetrakis(2-methoxyethoxy)silane" synthesis pathway and reaction mechanism

An In-depth Technical Guide to the Synthesis of Tetrakis(2-methoxyethoxy)silane

Introduction: The Versatility of this compound

This compound, with the chemical formula C₁₂H₂₈O₈Si, is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2][3] Also known as Silicon tetramethoxyethoxide, it belongs to the family of alkoxysilanes, which are characterized by a central silicon atom bonded to four alkoxy groups.[4][5] The unique structure of this compound, featuring ether functionalities within its alkoxy chains, imparts enhanced solubility and reactivity, making it a valuable precursor and coupling agent.[6]

This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, delving into the underlying reaction mechanisms and the critical experimental parameters that govern the efficiency and purity of the final product. Designed for researchers and chemical development professionals, this document synthesizes established chemical principles with practical, field-proven insights to offer a complete understanding of its synthesis. Its applications are diverse, ranging from improving adhesion in coatings and sealants to acting as a crosslinking agent in the production of silicone-based polymers.[1][7][8]

| Property | Value | Source |

| CAS Number | 2157-45-1 | [2][5][9] |

| Molecular Formula | C₁₂H₂₈O₈Si | [1][2] |

| Molecular Weight | 328.43 g/mol | [1] |

| Boiling Point | 179-182 °C @ 10 mmHg | [1][2] |

| Density | 1.079 g/mL | [1][2] |

| Refractive Index | 1.4219 @ 20°C | [1] |

| Flash Point | 118 °C | [1] |

Pathway 1: Direct Synthesis from Silicon Tetrachloride

The most direct and common method for synthesizing this compound is the reaction between silicon tetrachloride (SiCl₄) and 2-methoxyethanol (CH₃OCH₂CH₂OH). This reaction is a classic example of nucleophilic substitution at a silicon center.

Reaction Overview and Causality

The overall reaction is as follows:

SiCl₄ + 4 CH₃OCH₂CH₂OH → Si(OCH₂CH₂OCH₃)₄ + 4 HCl

The core of this transformation lies in the high electrophilicity of the silicon atom in SiCl₄, which is bonded to four highly electronegative chlorine atoms. The oxygen atom in the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the silicon center and displacing a chloride ion. A crucial experimental consideration is the concurrent production of four equivalents of hydrogen chloride (HCl). This acidic byproduct can catalyze undesirable side reactions, such as the cleavage of the ether linkage in the product or reactant.

To mitigate this, the reaction is almost always performed in the presence of a base, such as pyridine or a tertiary amine (e.g., triethylamine). The base acts as an HCl scavenger, neutralizing the acid as it forms and precipitating it as an ammonium salt, which can be easily filtered off. This choice is critical for achieving a high yield and purity of the desired product.

Caption: Workflow for the synthesis of this compound from SiCl₄.

Reaction Mechanism

The reaction proceeds through a stepwise nucleophilic substitution (Sɴ2-type) mechanism at the silicon center.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methoxyethanol attacks the electrophilic silicon atom of SiCl₄.

-

Chloride Departure: A chloride ion is expelled as a leaving group, forming a protonated intermediate.

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, regenerating its nucleophilicity and forming the amine hydrochloride salt.

-

Repetition: This sequence of attack, departure, and deprotonation repeats three more times until all four chlorine atoms have been replaced by 2-methoxyethoxy groups.

Caption: Mechanism for the reaction of SiCl₄ with 2-methoxyethanol.

Experimental Protocol

-

Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagents: The flask is charged with anhydrous toluene, 2-methoxyethanol (4.4 equivalents), and pyridine (4.4 equivalents).

-

Reaction: The mixture is cooled in an ice bath. Silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene is added dropwise from the dropping funnel over 2-3 hours with vigorous stirring. The temperature should be maintained below 10°C.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 4-6 hours to ensure the reaction goes to completion.

-

Workup: The mixture is cooled to room temperature. The precipitated pyridine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with fresh anhydrous toluene.

-

Purification: The solvent is removed from the combined filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Pathway 2: Transesterification of Tetraalkoxysilanes

An alternative route to this compound is through the transesterification of a simpler, more readily available tetraalkoxysilane, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), with 2-methoxyethanol.

Reaction Overview and Causality

The general transesterification reaction is:

Si(OR)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 ROH (where R = -CH₃ or -C₂H₅, and R' = -CH₂CH₂OCH₃)

This reaction is an equilibrium process.[10] To drive the reaction towards the desired product, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture. This is typically achieved by fractional distillation. The choice of catalyst is critical; both acid and base catalysts can be employed.[10] Common catalysts include sodium methoxide, titanium alkoxides, or p-toluenesulfonic acid. Base catalysts work by deprotonating the incoming alcohol, making it a more potent nucleophile, while acid catalysts protonate an existing alkoxy group, making it a better leaving group.[10][11]

Reaction Mechanism (Base-Catalyzed)

-

Nucleophile Formation: The base catalyst (e.g., NaOCH₃) deprotonates a molecule of 2-methoxyethanol (R'OH), creating a highly nucleophilic alkoxide (R'O⁻).

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic silicon atom of the starting tetraalkoxysilane (e.g., TEOS). This forms a negatively charged, pentacoordinate silicon intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling one of the original, less bulky alkoxide groups (e.g., ethoxide, EtO⁻) as the leaving group.

-

Catalyst Regeneration: The expelled ethoxide deprotonates another molecule of 2-methoxyethanol, regenerating the active nucleophile (R'O⁻) and producing the ethanol byproduct, thus propagating the catalytic cycle. The process repeats until all four original alkoxy groups are substituted.

Caption: Base-catalyzed transesterification mechanism.

Experimental Protocol

-

Setup: A flask is fitted with a fractional distillation column, a condenser, and a collection flask. The reaction flask is heated using an oil bath.

-

Reagents: The reaction flask is charged with tetraethoxysilane (TEOS, 1.0 equivalent), 2-methoxyethanol (4.5 equivalents), and a catalytic amount of sodium methoxide (e.g., 0.1 mol%).

-

Reaction: The mixture is heated. As the reaction proceeds, the lower-boiling ethanol byproduct (b.p. 78°C) is continuously removed by fractional distillation, driving the equilibrium to the right. The temperature at the head of the distillation column is monitored to ensure only ethanol is being removed.

-

Completion: The reaction is considered complete when ethanol is no longer being distilled over and the temperature of the reaction mixture rises.

-

Purification: The catalyst is neutralized with a weak acid or filtered off. The excess 2-methoxyethanol and any remaining impurities are then removed by vacuum distillation to yield the final product.

Comparison of Synthesis Pathways

| Feature | Pathway 1 (SiCl₄ Route) | Pathway 2 (Transesterification) |

| Starting Materials | Silicon tetrachloride, 2-methoxyethanol | Tetraalkoxysilane (TEOS/TMOS), 2-methoxyethanol |

| Driving Force | Irreversible reaction due to stable salt formation | Equilibrium; requires removal of byproduct |

| Byproducts | Amine hydrochloride salt (solid), HCl (gas) | Low-boiling alcohol (liquid) |

| Catalyst | Stoichiometric base (HCl scavenger) | Catalytic amount of acid or base |

| Advantages | High yield, generally faster, irreversible | Milder conditions, avoids corrosive HCl and SiCl₄ |

| Disadvantages | Corrosive and moisture-sensitive SiCl₄, large amount of salt waste | Equilibrium-limited, requires efficient fractional distillation |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the direct reaction of silicon tetrachloride with 2-methoxyethanol and the transesterification of a simpler tetraalkoxysilane. The choice between these methods depends on factors such as the availability and cost of starting materials, the scale of the reaction, and the capability to handle corrosive reagents or manage equilibrium processes. The direct route from SiCl₄ is often favored for its high yield and irreversibility, despite the challenges of handling HCl and SiCl₄. The transesterification route offers a milder alternative, avoiding corrosive byproducts, but requires careful control of the reaction equilibrium. A thorough understanding of the mechanisms and experimental variables for both pathways is essential for the successful and efficient production of this versatile silane compound.

References

- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Buy TETRAKIS(METHOXYETHOXYETHOXY)SILANE | 24685-89-0 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE [cfmats.com]

- 9. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]

- 10. Transesterification - Wikipedia [en.wikipedia.org]

- 11. Transesterification Mechanism of Soybean Oil to Biodiesel Catalyzed by Calcined Sodium Silicate----Chinese Academy of Sciences [english.cas.cn]

An In-depth Technical Guide to the Molecular Structure and Geometry of Tetrakis(2-methoxyethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and geometry of Tetrakis(2-methoxyethoxy)silane (CAS No. 2157-45-1). As a key precursor in advanced materials science and sol-gel chemistry, a thorough understanding of its structural characteristics is paramount for predicting its reactivity, designing novel materials, and optimizing experimental protocols. This document synthesizes fundamental chemical principles with practical insights to deliver a robust resource for professionals in research and development.

Introduction to this compound

This compound, also known by synonyms such as tetrakis(2-methoxyethyl) orthosilicate, is an organosilicon compound with the chemical formula C12H28O8Si.[1][2][3] It exists as a colorless to pale yellow liquid at ambient temperature.[3] The molecule's significance lies in its role as a versatile precursor for the synthesis of silica-based materials through sol-gel processes.[4][5] The four 2-methoxyethoxy ligands attached to the central silicon atom impart unique properties, including a controlled hydrolysis rate compared to simpler alkoxysilanes like tetraethoxysilane (TEOS). This controlled reactivity is crucial for the tailored synthesis of functionalized silica nanoparticles and hybrid organic-inorganic materials.[6][7]

Molecular Structure and Bonding

The fundamental structure of this compound consists of a central silicon atom covalently bonded to four 2-methoxyethoxy groups through silicon-oxygen bonds.

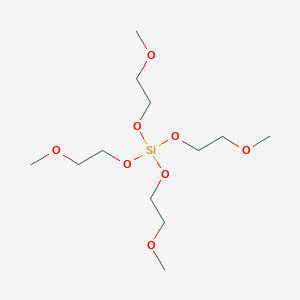

The Central Silicon Atom: A Tetrahedral Core

The silicon atom in this compound is sp3 hybridized, forming four single covalent bonds. This hybridization results in a tetrahedral geometry around the central silicon atom. The O-Si-O bond angles are expected to be approximately 109.5°, characteristic of a tetrahedral arrangement. While minor deviations from the ideal tetrahedral angle can occur due to the steric bulk of the 2-methoxyethoxy ligands, the overall geometry is considered to be tetrahedral.

The following diagram illustrates the core tetrahedral structure of the molecule.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. sanfanchem.com [sanfanchem.com]

- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetrakis(2-methoxyethoxy)silane: Properties, Reactivity, and Applications

Introduction

In the landscape of advanced materials science and drug delivery systems, the role of versatile precursor molecules is paramount. Tetrakis(2-methoxyethoxy)silane, a member of the organosilicate family, stands out as a key building block for the synthesis of innovative organic-inorganic hybrid materials and functionalized silica networks.[1] Its unique molecular architecture, featuring a central silicon atom bonded to four 2-methoxyethoxy groups, offers a distinct combination of reactivity and functionality. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its reactivity, and its burgeoning applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₂H₂₈O₈Si, is a liquid at room temperature.[2] The central silicon atom is tetrahedrally coordinated to four flexible 2-methoxyethoxy chains, which impart unique solubility characteristics and influence its reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2157-45-1 | [2] |

| Molecular Formula | C₁₂H₂₈O₈Si | [2] |

| Molecular Weight | 328.43 g/mol | [2][3] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.079 g/mL | [3] |

| Boiling Point | 179-182 °C at 10 mmHg | [3] |

| Refractive Index | 1.4219 @ 20°C | [3] |

| Flash Point | 118 °C | [3] |

| Purity | Typically ≥95% | [2][3] |

Synonyms: This compound is also known by several other names, including Tetrakis(2-methoxyethyl) orthosilicate, Tetra(methoxyethoxy)silane, and Silicon tetramethoxyethoxide.[2]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The methoxy protons would appear as a singlet, while the ethoxy protons would exhibit a more complex pattern, likely two triplets, due to coupling between the adjacent methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the methoxy carbon and the two carbons of the ethoxy group.

-

²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance, characteristic of a silicon atom in a Si(OR)₄ environment. The chemical shift would be informative of the electronic environment around the silicon nucleus.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations, typically in the 1100-1000 cm⁻¹ region. C-H stretching vibrations from the alkyl chains would be observed around 2900 cm⁻¹. The absence of a broad O-H band (around 3400 cm⁻¹) would indicate the absence of significant hydrolysis.

-

Mass Spectrometry (MS): Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the 2-methoxyethoxy groups.

Chemical Reactivity: The Sol-Gel Process

The cornerstone of this compound's utility lies in its susceptibility to hydrolysis and condensation reactions, the fundamental steps of the sol-gel process. This process allows for the transformation of the molecular precursor into a solid silica-based network under mild conditions.

Hydrolysis

The first step, hydrolysis, involves the cleavage of the Si-O-C bonds by water, leading to the formation of silanol groups (Si-OH) and the release of 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base.[4]

Si(OCH₂CH₂OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₃

The rate of hydrolysis is influenced by several factors, including pH, water-to-silane ratio, temperature, and the solvent used. Generally, the hydrolysis of alkoxysilanes is faster under acidic or basic conditions compared to neutral pH.[4]

Condensation

The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (water condensation) or with unreacted alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si).[5]

-Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O (Water Condensation) -Si-OH + RO-Si- ⇌ -Si-O-Si- + ROH (Alcohol Condensation)

The continued polycondensation of these species leads to the formation of a three-dimensional silica network, transitioning from a colloidal suspension (sol) to a solid matrix (gel).

Experimental Protocols

Illustrative Protocol for Sol-Gel Synthesis of Silica Nanoparticles

This protocol provides a general framework for the synthesis of silica nanoparticles using this compound as a precursor. The precise parameters would need to be optimized based on the desired particle size and morphology. This protocol is based on established methods for similar alkoxysilanes.[6][7]

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Ammonia solution (NH₄OH, 28-30%)

-

Magnetic stirrer and stir bars

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol and deionized water.

-

While stirring vigorously, add the ammonia solution to the ethanol-water mixture.

-

Slowly add this compound to the stirring solution.

-

Continue stirring for a specified period (e.g., 2-24 hours) at room temperature.

-

The formation of a white precipitate indicates the formation of silica nanoparticles.

-

The nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.

Applications in Drug Development and Materials Science

The ability to form well-defined silica networks and hybrid materials makes this compound a valuable tool in several high-technology fields.

Drug Delivery

Mesoporous silica nanoparticles (MSNs) have garnered significant attention as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility.[8][9] this compound can serve as a precursor for the synthesis of these MSNs through sol-gel methods.[8][10] The resulting silica matrix can be loaded with therapeutic agents, and the release kinetics can be controlled by modifying the surface chemistry of the nanoparticles.[10][11]

Crosslinking Agent

In polymer chemistry, this compound can act as a crosslinking agent to improve the mechanical and thermal properties of various polymers.[1] The hydrolysis and condensation of the silane within a polymer matrix can create a reinforcing silica network, leading to enhanced durability and stability.

Organic-Inorganic Hybrid Materials

The sol-gel polymerization of this compound in the presence of organic polymers can lead to the formation of hybrid materials that combine the properties of both components.[1] These materials can exhibit improved thermal stability, mechanical strength, and optical properties, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical devices.[12][13]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, information for the structurally similar compound, Tris(2-methoxyethoxy)vinylsilane, provides valuable guidance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[14][15][16] The hydrolysis of this compound will release 2-methoxyethanol, which is a reproductive toxin.

Conclusion

This compound is a versatile and highly functional organosilicate precursor with significant potential in materials science and drug delivery. Its ability to undergo controlled hydrolysis and condensation to form silica-based networks and organic-inorganic hybrids opens up a vast design space for the creation of advanced materials with tailored properties. As research in these fields continues to advance, the demand for well-defined and functional precursors like this compound is expected to grow, driving further innovation and discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment [mdpi.com]

- 10. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sol-gel-derived silicate nano-hybrids for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. scipoly.com [scipoly.com]

An In-Depth Technical Guide to Tetrakis(2-methoxyethoxy)silane (CAS: 2157-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Position of Tetrakis(2-methoxyethoxy)silane in Advanced Material Science

In the ever-evolving landscape of material science, organosilicon compounds stand out for their hybrid properties, bridging the gap between organic and inorganic chemistry. Among these, this compound (TMES), with its distinct molecular architecture, has carved a niche as a versatile precursor and building block. Its four methoxyethoxy groups offer a unique combination of reactivity and functionality, making it a valuable asset in the synthesis of a wide array of advanced materials, from specialized polymers to sophisticated organic-inorganic hybrids.[1] This guide, intended for the discerning researcher, delves into the core scientific principles and practical applications of TMES, providing a comprehensive understanding of its synthesis, reactivity, and utility in cutting-edge research and development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its handling, reactivity, and suitability for various synthetic protocols.

| Property | Value |

| CAS Number | 2157-45-1 |

| Molecular Formula | C12H28O8Si |

| Molecular Weight | 328.43 g/mol [2][3] |

| Appearance | Liquid[4] |

| Density | 1.079 g/mL[3][5] |

| Boiling Point | 179-182 °C at 10 mmHg[3] |

| Flash Point | 118 °C[3] |

| Refractive Index | 1.4219 @ 20°C[3] |

| Viscosity | 4.9 cSt @ 25°C[3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] |

Synonyms: Tetrakis(2-methoxyethyl) orthosilicate, Tetrakis(2-methoxyethyl) silicate, Tetra(methoxyethoxy)silane.[2][4]

Synthesis of this compound: A Perspective on Methodology

While the direct synthesis of alkoxysilanes from elemental silicon is a cornerstone of industrial organosilicon chemistry, the production of more specialized alkoxysilanes like TMES often relies on the principle of transesterification.[1] This method offers a more controlled and efficient route to high-purity products.

A plausible and widely utilized industrial approach for the synthesis of this compound involves the transesterification of a more common tetraalkoxysilane, such as tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS), with 2-methoxyethanol. The reaction is typically catalyzed by an acid or a base.

Reaction Scheme:

Si(OR)₄ + 4 CH₃OCH₂CH₂OH ⇌ Si(OCH₂CH₂OCH₃)₄ + 4 ROH (where R = CH₃ or C₂H₅)

Key Considerations for Synthesis:

-

Catalyst Selection: The choice of catalyst is critical in driving the reaction to completion. Acid catalysts, such as p-toluenesulfonic acid, or base catalysts can be employed, with the selection depending on the desired reaction kinetics and the need to avoid side reactions.

-

Reaction Conditions: The reaction is typically carried out under reflux to facilitate the removal of the lower-boiling alcohol byproduct (methanol or ethanol), which shifts the equilibrium towards the formation of the desired product.

-

Purification: The final product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials, byproducts, and the catalyst.

The Chemistry of Reactivity: Hydrolysis and Condensation

The utility of this compound as a precursor for silica-based materials is rooted in its ability to undergo hydrolysis and condensation reactions. This process, often referred to as the sol-gel process, allows for the formation of a silica network under mild conditions.[6][7]

The overall process can be summarized in two key steps:

-

Hydrolysis: The Si-OR bonds are cleaved by water, leading to the formation of silanol groups (Si-OH) and the release of 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base.[8]

Si(OCH₂CH₂OCH₃)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 CH₃OCH₂CH₂OH

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or 2-methoxyethanol as a byproduct. This step leads to the formation of a three-dimensional silica network.[7][9]

2 Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The kinetics of these reactions are influenced by several factors, including the pH of the reaction medium, the water-to-silane ratio, the solvent, and the temperature.[8][10]

Applications in Advanced Materials and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications, from the creation of advanced polymers to its use as a component in energy storage systems.

Sol-Gel Synthesis of Advanced Materials

The sol-gel process utilizing TMES is a versatile method for producing silica-based materials with tailored properties.[6] The resulting materials can be used as matrices for drug delivery, coatings for biomedical devices, and platforms for catalysts.[6]

Experimental Protocol: Acid-Catalyzed Sol-Gel Synthesis of a Silica Xerogel

This protocol outlines a general procedure for the synthesis of a silica xerogel using this compound as the precursor.

Materials:

-

This compound (CAS: 2157-45-1)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (0.1 M)

Procedure:

-

In a round-bottom flask, combine 50 mL of ethanol and 10 mL of deionized water.

-

While stirring, slowly add 10 mL of this compound to the ethanol-water mixture.

-

Add 1 mL of 0.1 M hydrochloric acid to the solution to catalyze the hydrolysis reaction.

-

Continue stirring the solution at room temperature. Gelation time will vary depending on the specific conditions.

-

Once the gel has formed, allow it to age for 24-48 hours in a sealed container to strengthen the silica network.

-

To obtain a xerogel, the solvent must be removed from the gel network. This can be achieved by slow evaporation in a fume hood or by solvent exchange followed by drying under vacuum.

Diagram: Sol-Gel Process Workflow

Caption: A simplified workflow for the sol-gel synthesis of a silica xerogel.

Crosslinking Agent in Polymer Systems

This compound can function as a crosslinking agent, creating covalent bonds between polymer chains to form a three-dimensional network.[11] This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[11] The methoxyethoxy groups can react with polymers containing hydroxyl or other reactive groups to form durable Si-O-polymer linkages.

Component in Lithium-Ion Battery Electrolytes

Recent research has explored the use of silane-based compounds as non-aqueous electrolyte solvents in lithium-ion batteries.[12][13] The ether linkages in the methoxyethoxy groups of TMES can effectively solvate lithium salts, contributing to good ionic conductivity.[13] Furthermore, its relatively low volatility and higher flash point compared to some traditional carbonate-based solvents can improve battery safety by reducing flammability risks.[13] The use of silane additives like vinyl tris(2-methoxyethoxy) silane has been shown to form a stable solid electrolyte interphase (SEI) layer on the anode, which can improve battery cycle performance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.

Key Safety Information:

-

Irritation: Causes skin and serious eye irritation.

-

Health Hazards: May cause irritation to the respiratory tract. May be harmful if swallowed.

-

Handling: Use only in well-ventilated areas. Avoid contact with skin and eyes. Wear protective gloves, clothing, eye, and face protection.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The material is sensitive to moisture.

Conclusion: A Versatile Tool for Innovation

This compound is a highly functionalized organosilicon compound with a broad range of applications in advanced material synthesis. Its unique combination of reactive alkoxy groups and flexible ether linkages makes it an invaluable precursor for sol-gel processes, a robust crosslinking agent for polymers, and a promising component in the development of safer and more efficient energy storage solutions. For the discerning scientist and researcher, a thorough understanding of the properties and reactivity of TMES opens up a wealth of possibilities for innovation in materials science, drug development, and beyond.

References

- 1. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 2. TRANSESTERIFICATION AND STRUCTURAL CHARACTERIZATION OF THE MERCAPTOPROPYLTRIMETHOXY SILANE-Academax [lane.academax.com]

- 3. US9657039B2 - Production method for alkoxysilanes - Google Patents [patents.google.com]

- 4. Facile Synthesis of Silane-Modified Mixed Metal Oxide as Catalyst in Transesterification Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. parchem.com [parchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. US6489500B2 - Continuous transesterification process for alkoxyorganosilicon compounds - Google Patents [patents.google.com]

- 12. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]

- 13. Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of Ethoxy-Substituted Silanes

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxy-substituted silanes are a class of organosilicon compounds that have become integral to a multitude of technological advancements, from high-performance materials to innovative biomedical applications. Their unique chemical architecture, which combines a central silicon atom with hydrolyzable ethoxy groups and stable organic functionalities, allows them to act as molecular bridges between organic and inorganic materials. This guide provides a comprehensive overview of the historical development of these versatile compounds, tracing their journey from early academic curiosities to indispensable tools in modern science and industry. We will explore the foundational discoveries, the revolutionary impact of industrial-scale synthesis, the dawn of functionalization through hydrosilylation, and their contemporary applications, with a particular focus on their relevance to drug development and materials science.

The Genesis of Ethoxy-Substituted Silanes: Early Pioneers and Foundational Chemistry

The story of ethoxy-substituted silanes begins in the latter half of the 19th century, a period of fervent exploration in the nascent field of organometallic chemistry. While Friedel and Crafts' synthesis of tetraethylsilane in 1863 is often cited as the birth of organosilicon chemistry, it was the German chemist Albert Ladenburg , working in collaboration with Charles Friedel in the 1860s and 1870s, who made significant strides in the study of organic compounds of silicon.[1] Their work included investigations into the reactions of silicon tetrachloride with organometallic reagents and alcohols, laying the conceptual groundwork for the synthesis of alkoxysilanes. Ladenburg's research during this period was pivotal in demonstrating the reactivity of the silicon-chlorine bond towards alcohols, leading to the formation of the silicon-oxygen-carbon linkage that defines alkoxysilanes.

The early 20th century saw the field further advanced by the meticulous and extensive work of the English chemist Frederic Stanley Kipping . Often hailed as the "father of silicones," Kipping's primary focus was on the synthesis and characterization of polymeric organosilicon compounds, which he famously termed "silicones." Although his work was not centered on ethoxy-substituted silanes specifically, his systematic investigation of the reactions of organosilicon halides with various nucleophiles, including alcohols, provided a wealth of fundamental knowledge about the stability and reactivity of these compounds. Kipping's research, spanning over four decades, was instrumental in establishing the principles of organosilicon chemistry that would underpin all future developments in the field.

The Industrial Revolution: The Direct Process and the Dawn of Commercial Viability

For many years, ethoxy-substituted silanes remained largely in the realm of academic research due to the lack of an economically viable method for their large-scale production. This all changed in the 1940s with the independent and near-simultaneous invention of the Direct Process (also known as the Müller-Rochow process) by Eugene G. Rochow in the United States and Richard Müller in Germany. This groundbreaking synthesis method involves the reaction of an alkyl or aryl halide with elemental silicon in the presence of a copper catalyst at elevated temperatures.

The Direct Process was a paradigm shift for the burgeoning silicone industry. It provided a direct and cost-effective route to the synthesis of organohalosilanes, which could then be readily converted to ethoxy-substituted silanes via reaction with ethanol. The significance of this development cannot be overstated; it transformed organosilanes from expensive laboratory curiosities into commercially available materials, paving the way for their widespread application.

The Era of Functionalization: The Hydrosilylation Reaction

While the Direct Process made the large-scale production of simple organo-ethoxysilanes possible, the true potential of these compounds lay in the ability to introduce a wide array of functional groups into their organic substituents. The key to unlocking this potential was the hydrosilylation reaction , a powerful and versatile method for forming silicon-carbon bonds. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.

The development of highly efficient platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and later Karstedt's catalyst, in the mid-20th century, made hydrosilylation a cornerstone of organosilicon synthesis. This reaction is characterized by its high atom economy, mild reaction conditions, and broad functional group tolerance, allowing for the synthesis of a vast library of functionalized ethoxy-substituted silanes. These "functional silanes," bearing reactive groups such as amino, epoxy, methacryloxy, and vinyl moieties, became the workhorses of materials science, enabling the covalent coupling of organic polymers to inorganic substrates.

Modern Applications: From Advanced Materials to Drug Delivery

The versatility of ethoxy-substituted silanes has led to their application in a diverse and ever-expanding range of fields. In materials science, they are indispensable as adhesion promoters, crosslinking agents, surface modifiers, and precursors for the synthesis of advanced materials via the sol-gel process.

Sol-Gel Synthesis and Drug Encapsulation

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Tetraethoxysilane (TEOS) is the most common precursor for the synthesis of silica-based materials via this method.[2][3] The process involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by condensation to form a three-dimensional silica network.

This methodology has garnered significant interest in the pharmaceutical and biomedical fields for the encapsulation and controlled release of drugs .[4][5][6] The mild reaction conditions of the sol-gel process allow for the entrapment of delicate biomolecules within the silica matrix. The porosity and surface chemistry of the resulting silica nanoparticles can be tuned to control the release kinetics of the encapsulated therapeutic agent.[4][6]

Surface Modification of Biomedical Implants

The surface properties of biomedical implants are critical for their successful integration into the body. Ethoxy-substituted silanes are widely used to modify the surfaces of metallic implants, such as those made from titanium, to enhance their biocompatibility and promote osseointegration.[7][8][9] By creating a silane-based adhesion layer, the implant surface can be functionalized with biomolecules that can promote cell adhesion, proliferation, and differentiation, while also potentially reducing bacterial adhesion and biofilm formation.[8][9] For instance, 3-aminopropyltriethoxysilane (APTES) is a commonly used silane for introducing amine functionalities onto a surface, which can then be used to covalently attach proteins, peptides, or other bioactive molecules.[10]

Experimental Protocols

Synthesis of Triethoxy(phenyl)silane via Grignard Reaction

This protocol describes a laboratory-scale synthesis of triethoxy(phenyl)silane, a common precursor for phenyl-functionalized silicone materials.

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic amount)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous ethanol

-

Triethylamine

-

Anhydrous hexane

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the flask. The reaction should initiate spontaneously, as indicated by a color change and gentle refluxing.

-

After the initial exotherm subsides, continue the addition of the bromobenzene solution at a rate that maintains a steady reflux.

-

Once the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 4 hours.

-

-

Ethoxylation:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous hexane. The triethylamine acts as an HCl scavenger.

-

Add the ethanol/triethylamine solution dropwise to the reaction mixture with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the precipitated salts.

-

Wash the filter cake with anhydrous hexane.

-

Combine the filtrate and washings, and remove the solvents under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure triethoxy(phenyl)silane.

-

Synthesis of (3-Aminopropyl)triethoxysilane via Hydrosilylation

This protocol outlines the synthesis of a common amino-functional silane used as a coupling agent.

Materials:

-

Allylamine

-

Triethoxysilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Anhydrous toluene

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve allylamine in anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the solution.

-

-

Hydrosilylation:

-

Slowly add triethoxysilane to the stirred solution at room temperature. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress by GC or ¹H NMR until the starting materials are consumed.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting (3-aminopropyl)triethoxysilane can be purified by vacuum distillation.

-

Data Presentation

Table 1: Key Historical Developments of Ethoxy-Substituted Silanes

| Era | Key Development | Primary Contributors | Significance |

| Late 19th Century | Foundational synthesis and characterization of organosilicon compounds | Albert Ladenburg, Charles Friedel | Established the basic principles of Si-C and Si-O-C bond formation. |

| Early 20th Century | Systematic study of organosilicon chemistry and the coining of the term "silicone" | Frederic Kipping | Provided a deep understanding of the reactivity and properties of organosilicon compounds. |

| 1940s | Invention of the "Direct Process" | Eugene G. Rochow, Richard Müller | Enabled the cost-effective, industrial-scale production of organosilanes. |

| Mid-20th Century | Development of efficient hydrosilylation catalysts | John L. Speier, B. A. Karstedt | Revolutionized the synthesis of functionalized silanes for a wide range of applications. |

| Late 20th - 21st Century | Advanced applications in materials science and biomedicine | Numerous researchers | Widespread use in sol-gel synthesis, drug delivery, and surface modification of implants. |

Visualization

Caption: A flowchart illustrating the key historical milestones in the development of ethoxy-substituted silanes.

Caption: A diagram comparing the Grignard and Hydrosilylation pathways for synthesizing functional ethoxy-substituted silanes.

Conclusion

The historical trajectory of ethoxy-substituted silanes is a testament to the power of chemical innovation. From their humble beginnings as laboratory curiosities, they have evolved into indispensable tools that have shaped numerous fields of science and technology. The development of scalable synthetic methods like the Direct Process and versatile functionalization techniques such as hydrosilylation has been pivotal in this journey. Today, ethoxy-substituted silanes are at the forefront of advanced materials research, with particularly exciting prospects in the biomedical arena. Their role in creating sophisticated drug delivery systems and biocompatible implant surfaces highlights their potential to address some of the most pressing challenges in modern medicine. As research continues to push the boundaries of what is possible, we can expect ethoxy-substituted silanes to remain key players in the development of the next generation of advanced materials and therapeutic technologies.

References

- 1. riviste.fupress.net [riviste.fupress.net]

- 2. sanfanchem.com [sanfanchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Knowledge Box - Research Day: Synthesis of Tetraethyl orthosilicate (TEOS)-based Sol-Gel Nanoparticles with Controlled Drug Release Properties [kb.gcsu.edu]

- 5. nbinno.com [nbinno.com]

- 6. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anhydride-functional silane immobilized onto titanium surfaces induces osteoblast cell differentiation and reduces bacterial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to Tetrakis(2-methoxyethoxy)silane as a Precursor for Advanced Silica Materials in Drug Delivery

Introduction: Beyond Conventional Silica Precursors

In the landscape of advanced materials synthesis, the choice of precursor is a critical determinant of the final properties and performance of the material. For researchers and professionals in drug development, the synthesis of silica-based materials for applications such as controlled-release formulations and targeted drug delivery necessitates precursors that offer distinct advantages over conventional options. Tetrakis(2-methoxyethoxy)silane emerges as a compelling alternative to more common silicon alkoxides like tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS).

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in the synthesis of sophisticated silica materials for the pharmaceutical industry. We will delve into the nuances of its sol-gel chemistry, present detailed synthesis protocols, and explore the characteristics of the resulting silica materials, with a focus on their utility in drug delivery systems.

Physicochemical Properties and Advantages of this compound

This compound is a tetraalkoxysilane with the chemical formula C12H28O8Si. Its unique molecular structure, featuring four methoxyethoxy groups, imparts several advantageous properties compared to traditional silica precursors.

| Property | This compound | Tetraethoxysilane (TEOS) |

| Molecular Formula | C12H28O8Si | C8H20O4Si |

| Molecular Weight | 328.43 g/mol | 208.33 g/mol |

| Boiling Point | 179-182 °C @ 10 mmHg[1] | 168 °C @ 760 mmHg |

| Density | 1.079 g/mL[1] | 0.934 g/mL |

| Flash Point | 118 °C[1] | 45 °C |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] | Reacts with water |

The higher boiling point and flash point of this compound contribute to safer handling and storage in a laboratory setting compared to the more volatile TEOS. Furthermore, its slower hydrolysis rate allows for more controlled and reproducible sol-gel reactions, a critical factor in the synthesis of well-defined nanoparticles for drug delivery applications. The methoxyethoxy groups also introduce a degree of organic character to the resulting silica network, which can be advantageous for the encapsulation and release of certain therapeutic agents.

The Sol-Gel Chemistry of this compound

The synthesis of silica materials from this compound proceeds via the sol-gel process, which involves two primary reactions: hydrolysis and condensation.

-

Hydrolysis: The methoxyethoxy groups (-OCH2CH2OCH3) are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be catalyzed by either an acid or a base.

Si(OCH2CH2OCH3)4 + 4H2O ⇌ Si(OH)4 + 4HOCH2CH2OCH3

-

Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica network.

2Si(OH)4 → (HO)3Si-O-Si(OH)3 + H2O

The kinetics of these reactions are influenced by several factors, including pH, water-to-silane ratio, temperature, and the choice of solvent and catalyst. The slower hydrolysis rate of this compound compared to TEOS provides a wider processing window to control the final particle size, morphology, and porosity of the silica material.

Caption: The sol-gel process for silica synthesis.

Experimental Protocol: Synthesis of Silica Nanoparticles

This protocol describes a representative method for the synthesis of silica nanoparticles using this compound, based on the well-established Stöber method.

Materials:

-

This compound (95% purity)

-

Ethanol (anhydrous)

-

Ammonium hydroxide solution (28-30% NH3 basis)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of 100 mL of ethanol and 10 mL of deionized water.

-

Add 5 mL of ammonium hydroxide solution to the ethanol-water mixture and stir vigorously for 15 minutes at room temperature.

-

In a separate beaker, prepare a solution of 5 mL of this compound in 20 mL of ethanol.

-

Add the this compound solution dropwise to the stirred ammonia-ethanol-water mixture over a period of 30 minutes.

-

Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. A white, opalescent suspension will form, indicating the formation of silica nanoparticles.

-

The silica nanoparticles can be collected by centrifugation at 10,000 rpm for 20 minutes.

-

Wash the collected nanoparticles three times with ethanol and three times with deionized water to remove any unreacted precursors and catalyst.

-

Dry the purified silica nanoparticles in a vacuum oven at 60 °C for 24 hours.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation of Tetrakis(2-methoxyethoxy)silane for Advanced Material Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-methoxyethoxy)silane (TMEOS) is a versatile silicon alkoxide precursor that plays a crucial role in the sol-gel synthesis of advanced silica-based materials. Its unique 2-methoxyethoxy leaving groups offer distinct advantages in controlling hydrolysis and condensation kinetics compared to more common precursors like tetraethoxysilane (TEOS). This guide provides a comprehensive technical overview of the fundamental chemical reactions governing the transformation of TMEOS into silica networks. We will delve into the reaction mechanisms, explore the critical factors that influence the kinetics, present detailed experimental protocols for controlled synthesis, and discuss the characterization of the resulting materials. This document is intended to serve as a foundational resource for researchers and professionals aiming to leverage TMEOS for applications ranging from catalysis to the development of sophisticated drug delivery systems.

Introduction: The Significance of this compound in Sol-Gel Chemistry

The sol-gel process is a cornerstone of modern materials science, enabling the creation of highly pure and homogenous inorganic networks from molecular precursors.[1] At the heart of this process are the hydrolysis and condensation reactions of metal alkoxides.[2] While TEOS is a widely used precursor, this compound, with the chemical formula Si(OCH₂CH₂OCH₃)₄, presents unique properties due to its larger and more complex alkoxy groups.[3][4]

The primary advantage of TMEOS lies in the nature of its 2-methoxyethanol leaving group, which influences the rates of hydrolysis and condensation. The hydrolysis rate of alkoxysilanes is known to decrease with the steric bulk of the alkoxy group.[5] This suggests that TMEOS may offer a more controlled, and potentially slower, reaction pathway compared to methoxy or ethoxy silanes, providing a wider processing window for creating intricate nanostructures. This control is paramount in applications such as drug delivery, where precise particle size and porosity are critical for therapeutic efficacy.[6][7][8]

This guide will provide the necessary theoretical framework and practical methodologies to effectively utilize TMEOS in your research and development endeavors.

The Core Reactions: Hydrolysis and Condensation

The transformation of TMEOS from a liquid precursor to a solid silica network is a two-stage process involving hydrolysis followed by condensation.[9]

Hydrolysis: The Initial Step

In the presence of water, the four 2-methoxyethoxy groups of the TMEOS molecule are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing 2-methoxyethanol as a byproduct.

Reaction: ≡Si–O–R + H₂O ⇌ ≡Si–OH + R–OH (where R = –CH₂CH₂OCH₃)

This reaction is catalyzed by either an acid or a base. The choice of catalyst profoundly impacts the reaction mechanism and the subsequent structure of the silica network.[10]

Condensation: Building the Siloxane Network

The newly formed silanols are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si–O–Si), which constitute the backbone of the silica network. This can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. Reaction: ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O[9]

-

Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. Reaction: ≡Si–OH + R–O–Si≡ ⇌ ≡Si–O–Si≡ + R–OH[9]

The interplay between the rates of hydrolysis and condensation determines the final structure of the material.

Reaction Mechanisms and Kinetics: A Deeper Dive

The mechanisms of hydrolysis and condensation are critically dependent on the pH of the reaction medium.[11]

Acid-Catalyzed Mechanism

Under acidic conditions (low pH), an alkoxy group on the TMEOS molecule is rapidly protonated. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[10] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate.[12]

The result is the preferential formation of linear or weakly branched polymer-like chains, as condensation tends to occur at the ends of the growing chains.[10]

Caption: Acid-catalyzed hydrolysis and condensation pathway for TMEOS.

Base-Catalyzed Mechanism

In basic media (high pH), the hydroxyl anion (OH⁻) directly attacks the silicon atom, which is less sterically hindered in TMEOS than in precursors with bulkier alkyl groups. This leads to the formation of a pentacoordinate intermediate that then expels an alkoxide group.[11] Under these conditions, the condensation reaction is generally faster than hydrolysis, and hydrolysis rates increase with each successive alkoxy group being replaced.[10]

This mechanism promotes the formation of more highly branched clusters and ultimately, discrete, spherical silica particles.[10]

Caption: Base-catalyzed hydrolysis and condensation pathway for TMEOS.

Kinetic Considerations

While specific kinetic data for TMEOS is not widely published, valuable insights can be drawn from studies on structurally similar compounds. A study on the hydrolysis of tris(2-methoxyethoxy)phenylsilane revealed a classic pH-rate profile with a minimum rate near neutral pH, characteristic of specific acid and specific base catalysis.[10][13] This strongly suggests that TMEOS will follow a similar kinetic behavior.

Key Factors Influencing Reaction Rates:

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality |

| pH | Minimum near pH 7; increases at low and high pH.[10] | Minimum around pH 2; increases at lower and higher pH. | Catalysis by H⁺ and OH⁻ ions.[4] |

| Water/Silane Ratio (r) | Increases with 'r' up to a certain point.[11] | Generally increases with the concentration of silanol groups. | Water is a reactant in hydrolysis. Higher 'r' values favor more complete hydrolysis before significant condensation. |

| Temperature | Increases with temperature. | Increases with temperature. | Provides the necessary activation energy for the reactions. |

| Solvent | Can affect precursor solubility and reaction rates.[14] | Can influence the stability of intermediates and aggregation of particles. | The polarity and hydrogen-bonding capacity of the solvent can alter reaction kinetics.[14] |

Experimental Protocols: Synthesizing Silica Nanoparticles from TMEOS

The following protocols are adapted from the well-established Stöber method for silica nanoparticle synthesis and can be tailored for TMEOS.[15][16] The Stöber process, which utilizes a base catalyst, is ideal for producing monodisperse, spherical nanoparticles.[17]

Materials and Equipment

-

This compound (TMEOS)

-

Ethanol (absolute)

-

Ammonium Hydroxide (28-30% aqueous solution)

-

Deionized Water

-

Magnetic stirrer and stir bars

-

Glass reaction vessel (e.g., round-bottom flask or beaker)

-

Syringes or pipettes for precise liquid handling

-

Centrifuge for particle collection

-

Oven for drying

Protocol for Synthesis of TMEOS-Derived Silica Nanoparticles (Base-Catalyzed)

This protocol is a starting point and can be systematically varied to control particle size.

-

Solution Preparation: In a glass reaction vessel, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical starting ratio is 100 mL of ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.

-

Initiation: While vigorously stirring the ethanol/water/ammonia mixture, rapidly inject a solution of TMEOS in ethanol (e.g., 5 mL of TMEOS in 20 mL of ethanol).

-

Reaction: Allow the reaction to proceed at room temperature under continuous stirring. The solution will gradually become turbid as silica nanoparticles form and grow. Reaction times can range from a few hours to 24 hours, depending on the desired particle size.

-

Particle Collection: Collect the synthesized silica nanoparticles by centrifugation.

-

Washing: Wash the collected particles multiple times with ethanol and/or deionized water to remove any unreacted reagents and byproducts. This is typically done by resuspending the particles in the solvent followed by centrifugation.

-

Drying: Dry the washed nanoparticles in an oven at a temperature of 60-80°C.

Caption: Experimental workflow for the synthesis of silica nanoparticles from TMEOS.

Characterization of TMEOS-Derived Silica Materials

Proper characterization is essential to understand the properties of the synthesized materials.

-

Particle Size and Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the size, shape, and morphology of the nanoparticles.[9] Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the particles in suspension.[14]

-

Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the formation of the siloxane (Si-O-Si) network and the removal of the 2-methoxyethoxy groups.[17] Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si NMR) can provide detailed information about the degree of condensation.[18]

-

Surface Area and Porosity: Nitrogen adsorption-desorption analysis (BET method) is employed to determine the specific surface area and pore size distribution of the silica materials.[9]

-

Thermal Stability: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the material and quantify any residual organic groups.[18]

Conclusion and Future Outlook

This compound is a valuable precursor for the controlled synthesis of silica-based materials. By understanding and manipulating the kinetics of its hydrolysis and condensation reactions through careful control of pH, stoichiometry, and temperature, researchers can tailor the properties of the resulting materials. The principles and protocols outlined in this guide provide a solid foundation for the rational design of TMEOS-derived nanoparticles for a variety of advanced applications, particularly in the field of drug delivery where material properties must be precisely engineered. Further research into the specific reaction kinetics of TMEOS will undoubtedly unlock even greater potential for this versatile compound.

References

- 1. sanfanchem.com [sanfanchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"Tetrakis(2-methoxyethoxy)silane" health and safety information

An In-depth Technical Guide to the Health and Safety of Tetrakis(2-methoxyethoxy)silane

Section 1: Compound Overview and Executive Hazard Summary

This compound (CAS No. 2157-45-1) is an organosilicon compound utilized in various industrial and research applications, often as a coupling agent or for surface modification.[1][2] Its synonyms include Tetrakis(2-methoxyethyl) orthosilicate and Silicon tetramethoxyethoxide.[3] While its utility is significant, a thorough understanding of its health and safety profile is paramount for all personnel.

This guide provides a comprehensive overview for researchers and professionals, moving beyond basic data sheets to explain the causality behind the hazards and the logic of the prescribed safety protocols. The primary and most critical hazard associated with this compound is its potential reproductive toxicity.[4][5] This is not an intrinsic property of the parent molecule but rather a result of its hydrolysis product, as will be detailed. All handling procedures must be established with this significant hazard as the primary consideration.

Primary Hazards at a Glance:

-

Reproductive Toxicity: May damage fertility or the unborn child.[4]

-

Serious Eye Irritation: Causes significant irritation upon contact.[4]

-

Skin Irritation: Causes irritation and has a dehydrating effect on tissue.[4]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

-

Reactivity: Decomposes in the presence of moisture or water to release 2-methoxyethanol, a known reproductive toxin.[4][7]

Section 2: Toxicological Profile and Mechanism of Hazard

The toxicity of this compound is intrinsically linked to its chemical stability. The molecule is susceptible to hydrolysis, reacting with water or ambient moisture to break down.[4][7] The critical outcome of this reaction is the liberation of 2-methoxyethanol.

Si(OCH₂CH₂OCH₃)₄ + 4H₂O → Si(OH)₄ + 4(HOCH₂CH₂OCH₃) (this compound + Water → Silicic Acid + 2-Methoxyethanol)

2-Methoxyethanol is a well-documented reproductive and developmental toxin.[7] Exposure has been definitively linked to the induction of reproductive toxicity.[7] Therefore, the hazard classification of the parent compound, this compound, as a substance that may damage fertility and the unborn child (H360) is a direct consequence of this hydrolysis product.[4][8]

Acute Toxicity: While the primary concern is chronic and reproductive toxicity, acute effects are also notable.

-

Oral: For structurally similar compounds like tris(2-methoxyethoxy)vinylsilane, the acute oral toxicity is low (LD50 >2000 mg/kg bw in rats).[9] However, ingestion of this compound may still be harmful.[4]

-

Dermal: It causes skin irritation.[4] The dermal LD50 for similar silanes is also greater than 2000 mg/kg bw.[9]

-

Inhalation: May cause irritation to the respiratory tract.[4]

Section 3: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of Controls for Safe Chemical Handling.

1. Engineering Controls (Primary Barrier): All work involving the handling of open containers of this compound must be conducted within a certified chemical fume hood.[4][10] This provides the primary barrier of protection by ensuring vapors are contained and exhausted, preventing inhalation exposure. Emergency eye wash fountains and safety showers must be immediately accessible in any area where the chemical is used.[6][10]

2. Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Hand Protection: Use neoprene or nitrile rubber gloves.[6][10] Inspect gloves for integrity before each use.

-

Eye Protection: Chemical safety goggles are mandatory.[6][10] Contact lenses should not be worn, as they can trap the chemical against the eye, increasing the severity of an exposure.[6][10]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[6][10]

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls (e.g., during a spill cleanup), a NIOSH-certified respirator with an organic vapor (black cartridge) is recommended.[6][7]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols is non-negotiable due to the compound's reproductive toxicity.

Protocol 1: Safe Handling and Use

-

Obtain Special Instructions: Before any work begins, all personnel must read and understand the Safety Data Sheet (SDS) and receive specific training on the hazards, particularly the reproductive risks.[4][5]

-

Work Area Preparation: Confirm the chemical fume hood is operational. Cordon off the work area and post appropriate hazard signs.

-

Personal Protective Equipment: Don all required PPE as specified in Section 3.

-

Dispensing: Avoid all eye and skin contact and do not breathe vapors.[4][10] Use only in well-ventilated areas.[4]

-

Post-Handling: After use, wash hands and other exposed areas thoroughly with mild soap and water, especially before eating, drinking, or leaving the work area.[4][10]

-

Decontamination: Wash any contaminated clothing before reuse.[4][10]

Protocol 2: Storage

-